![molecular formula C19H15N3O3S B11465160 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11465160.png)
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 2-methylphenyl group and a 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Introduction of the 2-Methylphenyl Group: This step involves the substitution of the hydrogen atom on the pyrrolidine-2,5-dione core with a 2-methylphenyl group, often using a Friedel-Crafts acylation reaction.
Synthesis of the 5-Phenyl-1,3,4-oxadiazol-2-yl Sulfanyl Group:
Coupling of the Two Fragments: The final step involves coupling the 2-methylphenyl-substituted pyrrolidine-2,5-dione with the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrolidine derivatives. For example, derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anticancer Properties
The potential anticancer activity of this compound has been investigated through molecular docking studies and in vitro assays. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth effectively.
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound C | MCF7 (Breast) | 10 |
Compound D | PC3 (Prostate) | 8 |
These findings suggest that the compound may interact with specific cellular targets involved in cancer progression .
Synthesis Techniques
The synthesis of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step reactions including condensation reactions between appropriate precursors followed by cyclization processes. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against various pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells through caspase activation pathways. The findings revealed that these compounds could serve as lead candidates for further drug development targeting cancer .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione: This compound is unique due to the presence of both the pyrrolidine-2,5-dione core and the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group.
This compound: Similar compounds might include those with different substituents on the pyrrolidine-2,5-dione core or the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Biological Activity
The compound 1-(2-Methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic derivative that combines a pyrrolidine structure with an oxadiazole moiety. This unique combination has generated interest in its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of compounds containing the oxadiazole ring typically involves the reaction of hydrazine derivatives with carbon disulfide and various electrophiles. For the specific compound , the synthesis pathway likely includes:
- Formation of the Oxadiazole Ring : The initial step involves creating the oxadiazole structure through condensation reactions.
- Sulfanylation : Introduction of the sulfanyl group to enhance biological activity.
- Pyrrolidine Formation : The final step incorporates the pyrrolidine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32 µg/mL |
2 | S. aureus | 16 µg/mL |
3 | P. aeruginosa | 64 µg/mL |
These results suggest that the presence of both the oxadiazole and pyrrolidine rings contributes to enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a related compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer):
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 15 |
2 | HepG2 | 20 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . The incorporation of lipophilic groups into the structure has been shown to enhance bioavailability and potency .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds:
- Study on Antimicrobial Properties : A study involving a series of oxadiazole derivatives found that modifications at the phenyl ring significantly affected antimicrobial activity, with certain substitutions leading to up to a 50% increase in potency against resistant bacterial strains .
- Anticancer Research : In vitro studies on pyrrolidine-based oxadiazoles revealed that specific structural modifications could lead to increased selectivity for cancer cells over normal cells, suggesting a promising therapeutic window .
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O3S/c1-12-7-5-6-10-14(12)22-16(23)11-15(18(22)24)26-19-21-20-17(25-19)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI Key |
OMRMVTBAHXDHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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